molecular formula C15H23NS2 B1662989 Thienyldecyl isothiocyanate CAS No. 288323-41-1

Thienyldecyl isothiocyanate

Cat. No. B1662989
M. Wt: 281.5 g/mol
InChI Key: QRGUKFSTCYZBKD-UHFFFAOYSA-N
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Description

Thienyldecyl isothiocyanate is an analog of thienylbutyl isothiocyanate. Like many isothiocyanates, it demonstrates antiproliferative activity against cancer cells, presumably by modulating xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .


Molecular Structure Analysis

The Thienyldecyl isothiocyanate molecule contains a total of 41 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isothiocyanate(s) (aliphatic), and 1 Thiophene(s) .


Chemical Reactions Analysis

Isothiocyanates are synthesized from the corresponding amines with carbon disulfide using di- tert -butyl dicarbonate and DMAP or DABCO as catalyst . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported .


Physical And Chemical Properties Analysis

The physical properties of food materials have defined those properties that can only be measured by physical means rather than chemical means . Isothiocyanates exhibit different chemical structures; allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Thienyldecyl isothiocyanate, as part of the broader class of isothiocyanates, has been utilized in the synthesis of various heterocyclic compounds. These compounds are significant in physical, chemical, and pharmaceutical fields (Allah, 2015).
  • Aryl isothiocyanates, related to thienyldecyl isothiocyanate, are involved in reactions forming thieno[2,3-d]-1,3-thiazole derivatives, showcasing the versatility of isothiocyanates in chemical synthesis (Dölling et al., 1990).

Biological and Pharmacological Activities

  • Organic isothiocyanates, like thienyldecyl isothiocyanate, demonstrate anticarcinogenic activities. They are known to block tumor production in rodents, suggesting their potential in cancer chemoprevention (Zhang & Talalay, 1994).
  • A study on thiolated isothiocyanates, which could include derivatives of thienyldecyl isothiocyanate, indicates that they may have significant medical benefits, particularly in cellular responses and as potential functional foods (Shibata et al., 2011).
  • Isothiocyanates are known for their chemoprotective effects against cancer in various animal models. They function through multiple mechanisms like inducing cytoprotective proteins and inhibiting inflammatory responses (Dinkova-Kostova, 2013).

Analytical and Detection Methods

  • The spectroscopic quantitation of organic isothiocyanates, which includes thienyldecyl isothiocyanate, can be achieved through cyclocondensation with vicinal dithiols. This method provides a direct and generic approach for quantitative analysis (Zhang et al., 1992).

Safety And Hazards

Isothiocyanates are highly flammable and toxic if swallowed. They cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are fatal in contact with skin or if inhaled .

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .

properties

IUPAC Name

2-(10-isothiocyanatodecyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUKFSTCYZBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thienyldecyl isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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